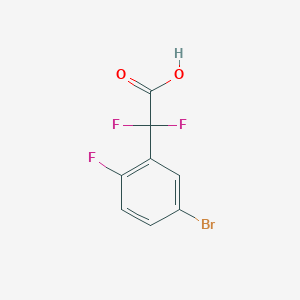

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid

Descripción

Propiedades

Fórmula molecular |

C8H4BrF3O2 |

|---|---|

Peso molecular |

269.01 g/mol |

Nombre IUPAC |

2-(5-bromo-2-fluorophenyl)-2,2-difluoroacetic acid |

InChI |

InChI=1S/C8H4BrF3O2/c9-4-1-2-6(10)5(3-4)8(11,12)7(13)14/h1-3H,(H,13,14) |

Clave InChI |

HWYFUICEQCUTJZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1Br)C(C(=O)O)(F)F)F |

Origen del producto |

United States |

Métodos De Preparación

Lithiation and Boronate Formation

A key method involves lithiation of 1-bromo-4-fluorobenzene followed by reaction with trialkyl borates to form 5-bromo-2-fluorobenzeneboronate intermediates. The process is summarized as:

Lithiation : 1-bromo-4-fluorobenzene is treated with a lithium base (e.g., lithium diisopropylamide, lithium tetramethylpiperidide, or n-butyl lithium) in an aprotic solvent at low temperature to generate (5-bromo-2-fluorophenyl)lithium species.

Boronate Formation : The lithiated intermediate reacts with tri(C1-C6 alkyl) borate (such as trimethyl borate) to form di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate.

Hydrolysis : The boronate is hydrolyzed with aqueous acid (acetic acid, hydrochloric acid, etc.) to yield 5-bromo-2-fluorobenzeneboronic acid.

This method avoids the use of impure 2,4-dibromofluorobenzene and offers higher yield and purity (up to ~70% yield reported for related intermediates), improving efficiency and scalability for industrial applications.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Lithiation | 1-bromo-4-fluorobenzene + Li base, low temp | (5-bromo-2-fluorophenyl)lithium |

| Boronate formation | Tri(C1-C6 alkyl) borate | Di-alkyl 5-bromo-2-fluorobenzeneboronate |

| Hydrolysis | Aqueous acid (AcOH, HCl) | 5-bromo-2-fluorobenzeneboronic acid, ~70% yield |

Further Functionalization

The 5-bromo-2-fluorobenzeneboronic acid can be oxidized or converted into other derivatives such as 5-bromo-2-fluorophenol or 5-bromo-2-fluorophenyl ethers, which serve as intermediates for further synthetic elaboration.

Related Synthetic Strategies from Analogous Compounds

Insights can be gained from the preparation of structurally related compounds such as 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, which shares the bromo-fluorophenyl motif.

These syntheses involve:

Coupling reactions (e.g., Suzuki, Kumada) between bromo-fluorophenyl derivatives and heteroaryl partners.

Friedel-Crafts acylation to introduce ketone functionalities.

Reduction of ketones using boron trifluoride etherate and triethylsilane to obtain the corresponding alkyl derivatives.

The reduction step yields about 70% product but uses expensive reducing agents, limiting industrial scalability.

| Step | Reaction Type | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Coupling | Kumada/Suzuki | NiCl2(dppe) catalyst, Grignard reagents | Moderate yield |

| Friedel-Crafts acylation | Electrophilic aromatic substitution | 2-methyl-5-bromobenzoic acid derivatives | Good yield |

| Reduction | Ketone to alkyl | BF3·OEt2 and triethylsilane | ~70% yield, costly reagents |

Summary Table of Preparation Methods

Research Findings and Industrial Considerations

The lithiation-boronate strategy for the 5-bromo-2-fluorophenyl intermediate is preferred due to higher purity and avoidance of impure commercial dibromo-fluorobenzene mixtures.

The use of expensive reducing agents in related syntheses suggests a need for cost-effective alternatives in industrial-scale production.

The overall synthetic route requires careful control of reaction conditions, particularly temperature and stoichiometry, to maximize yield and minimize side-products.

No single-step industrially optimized synthesis of 2-(5-bromo-2-fluorophenyl)-2,2-difluoroacetic acid is currently disclosed, indicating ongoing research opportunities for improved methods.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Lithium bases: For lithiation reactions.

Tri(C1-C6 alkyl) borates: For boronation reactions.

Palladium catalysts: For Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield various biaryl compounds, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of advanced materials with specific properties, such as improved thermal stability and electronic characteristics.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mecanismo De Acción

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can participate in various chemical interactions, influencing the reactivity and stability of the compound. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Phenyl-Difluoroacetic Acids

2-(2-((2,6-Dichloro-4-fluorophenyl)amino)-5-fluorophenyl)-2,2-difluoroacetic acid (2d)

- Molecular Formula : C₁₄H₇Cl₂F₃N₂O₂; Molecular Weight : 347.98 g/mol.

- Key Features: Incorporates an amino-linked dichlorofluorophenyl group. Synthesized via ethyl ester hydrolysis (92% yield) followed by NaOH-mediated saponification (90% yield) .

- Application : Developed as a diclofenac analog to mitigate metabolic activation issues, highlighting the role of halogenation in drug safety .

2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid

- Molecular Formula : C₉H₄BrF₅O₃; Molecular Weight : 335.02 g/mol (CAS: 1133116-05-8).

- Key Features : Trifluoromethoxy group enhances lipophilicity and metabolic stability.

- Physicochemical Data: Melting point 87–90°C; soluble in DMSO and methanol .

- Application : Building block in agrochemicals, emphasizing trifluoromethoxy’s role in bioactivity .

2-[(4-Bromophenyl)sulfanyl]-2,2-difluoroacetic acid

Pharmacologically Active Analogs

2-(4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy)-2,2-difluoroacetic acid (MHY3200)

- Molecular Formula: C₁₅H₈ClF₂NO₃S; Molecular Weight: 347.74 g/mol.

- Key Features : Benzothiazole ring confers PPARα agonist activity (binding affinity: −8.89 kcal/mol).

- Application : Hepatoprotective agent in NAFLD, illustrating structural diversification for receptor targeting .

Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate

Structural and Functional Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.